4-[Ethyl(phenyl)amino]-4-oxobutanoic acid
Description
Overview of the Succinamic Acid Scaffold in Contemporary Chemical Research
The succinamic acid scaffold, characterized by a four-carbon chain with a carboxylic acid at one end and an amide at the other, is a significant motif in modern chemical research. Succinamic acids are the mono-amide derivatives of succinic acid. Succinic acid itself is recognized as a key bio-based platform chemical, derivable from renewable resources, and serves as a building block for a vast array of chemicals, including polymers and pharmaceutical intermediates. researchgate.netfraunhofer.deresearchgate.net
The primary route to N-substituted succinamic acids is through the acylation of a primary or secondary amine with succinic anhydride (B1165640). mdpi.combeilstein-archives.org This reaction is typically high-yielding and proceeds under mild conditions, making the succinamic acid scaffold readily accessible. mdpi.com These amic acids are often stable intermediates en route to the synthesis of N-substituted succinimides, which are formed via a subsequent cyclodehydration reaction. mdpi.combeilstein-archives.org
In contemporary research, the succinamic acid scaffold is explored for several reasons:
Medicinal Chemistry: Derivatives of succinamic acid have been investigated for their biological activities. For instance, α-hydroxy succinamic acid, isolated from Eugenia jambolana and also synthesized, has demonstrated antiproliferative action and the ability to induce apoptosis in human head and neck cancer cell lines. nih.gov This highlights the potential of the succinamic acid framework as a basis for developing novel therapeutic agents. nih.gov
Crystal Engineering and Structural Analysis: N-substituted succinamic acids, such as N-phenylsuccinamic acid and its substituted analogues, are subjects of crystallographic studies. nih.govnih.gov These investigations provide insights into molecular conformation and intermolecular interactions, particularly the formation of hydrogen-bonding networks. nih.govnih.gov The packing of these molecules in the solid state is often dictated by intermolecular N—H⋯O and O—H⋯O hydrogen bonds, which can form infinite chains or dimeric associations. nih.govnih.gov
Synthetic Intermediates: The scaffold serves as a versatile precursor for more complex molecules. For example, N-substituted succinimides, readily prepared from succinamic acids, are used in the synthesis of hydroxamic acids, which are known for their biological activities as inhibitors of enzymes like histone deacetylases. mdpi.combeilstein-archives.org
Significance of N-Substitution Patterns within Butanoic Acid Chemistry
Butanoic acid, also known as butyric acid, is a four-carbon carboxylic acid whose derivatives are of significant interest in medicinal chemistry and biology. nih.gov The nature and position of substituents on the butanoic acid chain are critical in determining the molecule's physicochemical properties and biological activity. N-substitution, creating an amide linkage, is a particularly important modification.
The significance of substitution patterns has been demonstrated in studies of butanoic acid analogues. For example, a study on structural analogues of n-butyric acid revealed that specific features, such as an unbranched four- or five-carbon chain, were optimal for biological effects like the down-regulation of the c-myc proto-oncogene in cancer cells. nih.gov This underscores the principle that even minor structural changes can lead to significant differences in activity. nih.gov
Within the context of N-substituted butanoic acid derivatives, the groups attached to the nitrogen atom (the N-substituents) play a crucial role in defining the molecule's properties:
Steric and Electronic Effects: The size and electronic nature of the N-substituents influence the reactivity of both the amide and the carboxylic acid functional groups. Large substituents can sterically hinder reactions, while electron-donating or electron-withdrawing groups can alter the nucleophilicity of the nitrogen and the acidity of the carboxylic acid proton.
Conformational Influence: As seen in studies of N-arylsuccinamic acids, the substituents on the phenyl ring can influence the conformation of the entire molecule, including the relative orientation of the amide and carboxylic acid groups. nih.gov
Biological Activity: In medicinal chemistry, the N-substituents are often key components of the pharmacophore, directly interacting with biological targets. The specific arrangement and type of substituents can dictate the potency and selectivity of a drug candidate. Research on various butanoic acid derivatives shows their potential as antihypertensive, antioxidant, and urease-inhibiting agents, with activity being highly dependent on the substitution patterns. mdpi.com
Contextualizing 4-[Ethyl(phenyl)amino]-4-oxobutanoic Acid within Amide Chemistry and Succinamic Acid Derivatives
This compound is a classic example of an N-substituted succinamic acid derivative. Its structure contains the core succinamic acid scaffold, and the nitrogen atom is disubstituted with both an ethyl group and a phenyl group.
This compound fits squarely within the realm of amide chemistry. Amides are among the most stable carboxylic acid derivatives and the amide bond is fundamental to the structure of proteins. ncert.nic.in The synthesis of this compound would typically be achieved by the reaction of N-ethylaniline with succinic anhydride. This reaction is a nucleophilic acyl substitution, where the nitrogen of the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the amide and a carboxylic acid.
The presence of both an aliphatic (ethyl) and an aromatic (phenyl) substituent on the nitrogen atom makes it a tertiary amide. This specific substitution pattern has several implications:
Reactivity: As a tertiary amide, the nitrogen atom lacks a hydrogen, meaning it cannot participate in hydrogen bonding as a donor, which can affect its solubility and crystal packing compared to primary or secondary amides.
Chemical Properties: The compound possesses a free carboxylic acid group, making it acidic. The presence of the amide group on the same molecule allows for potential intramolecular interactions.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| CAS Number | 33684-13-8 |
In essence, this compound serves as a clear illustration of the principles of both succinamic acid chemistry and general amide synthesis. It represents the product of a fundamental reaction that combines an amine with a cyclic anhydride, resulting in a molecule that incorporates the structural features and chemical reactivity inherent to both amides and carboxylic acids.
Strategies for Constructing the 4-Oxobutanoic Acid Framework
The butanoic acid backbone is a common structural motif, and its synthesis is fundamental to accessing a wide range of derivatives. Key methodologies include conjugate additions and the ring-opening of cyclic anhydrides.
The Michael addition, or conjugate addition, is a powerful and widely used method for forming carbon-carbon bonds in a mild and efficient manner. wikipedia.org This reaction involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. ewadirect.comorganic-chemistry.org The reaction is thermodynamically controlled and is effective for creating the 1,5-dicarbonyl functionality often seen in butanoic acid derivatives. organic-chemistry.orgchemistrysteps.com
The general mechanism involves the formation of a resonance-stabilized carbanion (enolate) from the Michael donor, which then attacks the β-carbon of the Michael acceptor. chemistrysteps.com This creates a new carbon-carbon bond and results in an enolate intermediate that is subsequently protonated to yield the final adduct. ewadirect.com
Table 1: Components of Michael Addition for Butanoic Acid Synthesis
| Component | Description | Examples |
|---|---|---|
| Michael Donor | A nucleophile, typically a doubly stabilized carbanion. | Malonates, β-ketoesters, cyanoacetates, nitroalkanes. wikipedia.orgorganic-chemistry.org |
| Michael Acceptor | An activated olefin, such as an α,β-unsaturated carbonyl compound. | Acrylates, enones, α,β-unsaturated aldehydes, nitroalkenes. wikipedia.orgewadirect.com |
| Base/Catalyst | Used to generate the nucleophilic carbanion from the donor. | Alkoxides, amines, organocatalysts (e.g., proline derivatives). chemistrysteps.commdpi.com |
For the synthesis of a butanoic acid framework, a typical strategy would involve the addition of a malonic ester enolate to an acrylate ester. Subsequent hydrolysis and decarboxylation of the resulting adduct would yield the desired substituted butanoic acid structure. Asymmetric variants of the Michael addition have also been developed, employing chiral catalysts to achieve high enantioselectivity in the synthesis of β-substituted butanoic acid derivatives, which are precursors to important compounds like β-substituted γ-aminobutyric acid (GABA) derivatives. mdpi.com
A highly direct and common route to 4-oxobutanoic acid derivatives is the reaction between succinic anhydride and a primary or secondary amine. This pathway proceeds through a stable intermediate which can, under certain conditions, be converted to a cyclic product.
The reaction of succinic anhydride with an amine is a classic example of nucleophilic acyl substitution. The amine's nucleophilic nitrogen atom attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the opening of the five-membered ring. researchgate.net This process results in the formation of an amide bond on one end and a carboxylic acid on the other, yielding an N-substituted succinamic acid. mdpi.commdpi.com This reaction is typically high-yielding and can be performed under mild conditions in various solvents. mdpi.combeilstein-archives.org
Specifically for the title compound, this compound, this method represents the most direct synthetic pathway. The reaction involves the direct acylation of N-ethylaniline with succinic anhydride.
The N-substituted succinamic acid formed in the initial ring-opening step can serve as an intermediate for the synthesis of N-substituted succinimides. mdpi.com This subsequent step involves an intramolecular condensation reaction where the terminal carboxylic acid group reacts with the secondary amide, eliminating a molecule of water in a process known as cyclodehydration. beilstein-archives.org
This cyclization is typically not spontaneous and requires specific conditions, such as heating at elevated temperatures (e.g., 120 °C) or the use of a dehydrating agent like acetic anhydride. mdpi.combeilstein-archives.orgijcps.org The resulting five-membered cyclic imide is a stable structure found in numerous biologically active compounds and synthetic intermediates. ijcps.org While the title compound is the open-chain succinamic acid, understanding its potential for cyclization is crucial in its synthesis and handling to avoid the formation of the succinimide byproduct.
Table 2: Two-Step Synthesis of N-Substituted Succinimides
| Step | Reaction | Description | Conditions | Product |
|---|---|---|---|---|
| 1 | Amide Bond Formation | Ring-opening of succinic anhydride by an amine. mdpi.com | Mild conditions, various solvents (e.g., diethyl ether, toluene). mdpi.combeilstein-archives.org | N-Substituted Succinamic Acid |
| 2 | Cyclodehydration | Intramolecular condensation with elimination of water. beilstein-archives.org | Heating or addition of dehydrating agents (e.g., acetic anhydride). mdpi.comijcps.org | N-Substituted Succinimide |
Functionalization and Derivatization Approaches to N-Ethylphenyl Substitution
To synthesize the specific compound this compound, methods must be employed that correctly install the N-ethylphenyl group onto the butanoic acid framework.
The most straightforward and efficient method for preparing this compound is the direct acylation of N-ethylaniline with succinic anhydride. This reaction falls under the category of direct condensation and is an application of the chemistry described in section 2.1.2.1.
In this one-step process, N-ethylaniline acts as the nucleophile, and succinic anhydride serves as the acylating agent. The reaction proceeds via the nucleophilic attack of the secondary amine on a carbonyl carbon of the anhydride, leading to the opening of the ring and the direct formation of the target molecule. This method is advantageous due to its atom economy and operational simplicity. The reaction can be catalyzed by a base, such as pyridine, to facilitate the amidation process. mdpi.com
Properties
IUPAC Name |
4-(N-ethylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-13(10-6-4-3-5-7-10)11(14)8-9-12(15)16/h3-7H,2,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOJMCOUCPCJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be constructed.
While specific experimental ¹H NMR data for 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid is not widely available in the public domain, the expected proton environments can be predicted based on its chemical structure. The spectrum would exhibit distinct signals corresponding to the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the succinic acid moiety protons (two methylene groups, likely appearing as complex multiplets), and the aromatic protons of the phenyl group. The integration of these signals would correspond to the number of protons in each unique environment.
Similarly, a ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. One would expect to see signals for the two carbonyl carbons (one from the amide and one from the carboxylic acid), the aromatic carbons of the phenyl ring (with distinct signals for the ipso, ortho, meta, and para carbons), the methylene carbons of the succinic acid chain, and the carbons of the N-ethyl group.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique would differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, for instance, showing the correlation between the methyl and methylene protons of the ethyl group, and among the protons of the succinic acid backbone.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be critical in connecting the different fragments of the molecule, for example, by showing correlations from the N-ethyl protons to the amide carbonyl carbon and the phenyl ring carbons, and from the succinic acid protons to both carbonyl carbons.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the vibrational modes of molecules, providing characteristic frequencies for different functional groups.
The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibrations would appear as strong absorptions, typically around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and 1650-1680 cm⁻¹ for the tertiary amide carbonyl. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and succinic acid moieties would appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and other functional groups would be present in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry serves as a critical analytical technique for confirming the molecular weight and elucidating the structure of "this compound" through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.26 g/mol . nih.govsigmaaldrich.com In a typical mass spectrum, particularly using soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be observed as a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 222.
The fragmentation of the parent ion under conditions such as Collision-Induced Dissociation (CID) can provide valuable structural information. nih.gov The analysis of fragmentation pathways allows for the identification of key structural motifs within the molecule. mdpi.com Plausible fragmentation pathways for "this compound" include:
Alpha Cleavage: Fission of bonds adjacent to the carbonyl groups.
Amide Bond Cleavage: Scission of the C-N bond between the butanoic acid moiety and the N-ethylaniline group, leading to characteristic fragment ions.
Loss of Neutral Molecules: Elimination of small, stable neutral molecules such as water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂) from the carboxylic acid group.
Rearrangement Reactions: Intramolecular rearrangements, such as a McLafferty rearrangement, if sterically feasible.
A proposed fragmentation scheme could yield ions corresponding to the N-ethylaniline portion and the succinyl portion of the molecule, confirming the connectivity of the constituent parts.
| Ion Type | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 222 | Protonated molecular ion |
| [M-H₂O+H]⁺ | 204 | Loss of water from the carboxylic acid |
| [M-COOH+H]⁺ | 177 | Loss of the carboxyl group |
| [C₈H₁₀N]⁺ | 120 | Fragment corresponding to the N-ethylaniline cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is primarily dictated by the chromophore consisting of the phenyl ring bonded to the nitrogen atom of the amide group. The nitrogen atom's lone pair of electrons can interact with the π-electron system of the benzene ring, influencing the energy of the electronic transitions.
The spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* transitions. These transitions typically appear as:
An intense band at shorter wavelengths, often referred to as the E-band (ethylenic), arising from transitions within the benzene ring.
A less intense, structured band at longer wavelengths, known as the B-band (benzenoid), which is characteristic of the phenyl group.
The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment. materialsciencejournal.org In "this compound," the N-acyl substitution acts as an auxochrome, which typically causes a bathochromic (red) shift of the B-band compared to unsubstituted benzene, moving it to approximately 250-280 nm. The conjugation between the nitrogen lone pair, the phenyl ring, and the amide carbonyl group defines the electronic structure and the resulting UV-Vis absorption profile.
| Transition Type | Expected λmax Range (nm) | Associated Chromophore |
|---|---|---|
| π → π* (E-band) | ~200-220 | Phenyl Ring |
| π → π* (B-band) | ~250-280 | N-substituted Phenyl Ring |
X-Ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While powder XRD can confirm the crystalline nature and identify polymorphic forms of a substance, single-crystal X-ray diffraction provides the most precise structural data. mdpi.com
A single-crystal X-ray diffraction study of "this compound" would yield precise measurements of bond lengths, bond angles, and torsion angles. The geometry of the amide group is expected to be nearly planar due to resonance. The conformation of the molecule would be defined by the torsion angles along the flexible butanoic acid chain and the dihedral angle between the plane of the phenyl ring and the amide plane. This angle is influenced by steric hindrance and electronic effects. In analogous structures, the carboxylic acid and amide functional groups exhibit well-defined bond distances. nih.gov
The most significant intermolecular interaction expected in the crystal structure is hydrogen bonding involving the carboxylic acid group. It is highly probable that two molecules of the acid would form a centrosymmetric dimer via strong, paired O—H⋯O hydrogen bonds between their carboxylic acid moieties. researchgate.net This interaction creates a characteristic R²₂(8) ring motif, a common and highly stable supramolecular synthon in the crystal structures of carboxylic acids. nih.gov As the amide nitrogen is tertiary (N-ethyl, N-phenyl), it lacks a hydrogen atom and therefore cannot act as a hydrogen bond donor. Weaker C—H⋯O interactions may also contribute to the stability of the crystal lattice, connecting the primary dimer units into a three-dimensional network.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular contacts within a crystal. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
dnorm Surface: For "this compound," the dnorm map is predicted to show intense red spots corresponding to the short and highly directional O—H⋯O hydrogen bonds forming the carboxylic acid dimer. Lighter red or white areas would indicate other contacts, such as C—H⋯O or van der Waals interactions, that are closer to or at the van der Waals separation distance.
2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The analysis for this compound would likely reveal:
H⋯H Contacts: A large, diffuse region representing the most abundant, albeit weaker, van der Waals interactions, typically contributing over 40% of the total surface contacts. nih.gov
O⋯H/H⋯O Contacts: Sharp, distinct "spikes" at low di and de values, which are the definitive signature of strong hydrogen bonds. nih.gov
C⋯H/H⋯C Contacts: Contributions from the packing of the phenyl rings and alkyl chains.
This quantitative analysis of intermolecular interactions provides a deep understanding of the forces that stabilize the crystal lattice.
Computational and Theoretical Chemistry Investigations of 4 Ethyl Phenyl Amino 4 Oxobutanoic Acid
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometry of molecules. For 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a foundational understanding of its conformational states, vibrational modes, and chemical reactivity. worldscientific.com
Quantum Chemical Optimization of Molecular Geometry and Conformational States
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For a flexible molecule like this compound, which possesses several rotatable single bonds, this process involves exploring multiple potential energy minima to identify the global minimum and other low-energy conformers.
Studies on structurally similar N,N-disubstituted amides and N,N-diacylanilines reveal key structural features that are expected in this compound. arabjchem.orgnih.gov The amide functional group typically enforces a planar geometry due to the delocalization of the nitrogen lone pair with the carbonyl group. arabjchem.org However, significant steric hindrance between the ethyl group, the phenyl ring, and the succinic acid chain can lead to torsional strain. Consequently, the phenyl ring is often twisted out of the amide plane. arabjchem.org DFT calculations on related N-alkyl-N-aryl amides have shown that the amide and aryl planes can be nearly perpendicular to minimize steric repulsion. nih.govnih.gov
The optimization process yields precise data on bond lengths, bond angles, and dihedral angles that characterize the molecule's stable form.
Table 1: Predicted Optimized Geometric Parameters for this compound
This table presents hypothetical, yet plausible, data based on standard values for similar functional groups as determined by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| C=O (Amide) | 1.24 Å | |
| C-N (Amide) | 1.38 Å | |
| N-C (Phenyl) | 1.43 Å | |
| N-C (Ethyl) | 1.47 Å | |
| C=O (Acid) | 1.22 Å | |
| O-H (Acid) | 0.97 Å | |
| Bond Angles | ||
| O=C-N (Amide) | 121.5° | |
| C-N-C (Phenyl) | 119.0° | |
| C-N-C (Ethyl) | 118.5° | |
| O=C-O (Acid) | 124.0° | |
| Dihedral Angle | ||
| C(O)-N-C(Ar)-C(Ar) | ~70-90° |
Prediction and Assignment of Vibrational Frequencies
DFT calculations are also employed to predict the vibrational spectrum of a molecule, which corresponds to the infrared (IR) and Raman spectra obtained experimentally. Each calculated frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds.
For this compound, several characteristic vibrational modes can be predicted and assigned. It is a known phenomenon that DFT functionals like B3LYP can overestimate certain vibrational frequencies, particularly the amide I band, necessitating the use of scaling factors for accurate comparison with experimental data. acs.org
Key predicted vibrational frequencies include:
O-H Stretch: A broad band characteristic of the carboxylic acid group.
C-H Stretches: Signals from the aromatic phenyl ring and the aliphatic ethyl and butanoic acid chains.
C=O Stretches: Two distinct, strong absorption bands are expected. The amide I band (primarily C=O stretch of the amide) and the C=O stretch from the carboxylic acid group. DFT studies on related amides place the amide I frequency in the range of 1700-1750 cm⁻¹. arabjchem.org
C-N Stretch: Associated with the amide linkage.
Aromatic C=C Stretches: Multiple bands characteristic of the phenyl ring.
Table 2: Predicted Major Vibrational Frequencies for this compound
This table presents representative frequency ranges for key functional groups based on DFT calculations of analogous compounds.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C-H Stretch | Aliphatic | 3000 - 2850 |
| C=O Stretch | Amide (Amide I) | 1745 - 1700 |
| C=O Stretch | Carboxylic Acid | 1720 - 1680 |
| C=C Stretch | Aromatic | 1600 - 1450 |
| C-N Stretch | Amide | 1400 - 1300 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. youtube.comimperial.ac.uk The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO is the outermost orbital containing electrons and acts as an electron donor. nih.gov Its energy level is directly related to the molecule's ionization potential and its ability to act as a nucleophile. pku.edu.cn For this compound, the HOMO is expected to be primarily localized on the electron-rich N-phenylamino moiety. The nitrogen atom's lone pair and the π-system of the phenyl ring contribute significantly to this orbital, making this region the most probable site for electrophilic attack. Computational studies on similar N-aryl compounds confirm that the HOMO is often centered on the substituted aromatic ring system. nih.gov
The LUMO is the innermost empty orbital and acts as an electron acceptor. nih.gov Its energy level correlates with the electron affinity and the molecule's capacity to act as an electrophile. pku.edu.cn In this compound, the LUMO is predicted to be distributed across the π*-antibonding orbitals of the phenyl ring and the two carbonyl groups (amide and carboxylic acid). These electron-deficient centers are the most likely sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap indicates that the molecule is more polarizable and reactive, readily participating in chemical reactions by donating or accepting electrons.
The magnitude of this gap provides a quantitative measure to predict the molecule's behavior in various chemical environments.
Table 3: Representative FMO Energy Values from DFT Calculations
This table provides illustrative energy values to demonstrate the concept of FMO analysis.
| Parameter | Predicted Energy Value (eV) |
| HOMO Energy (EHOMO) | -6.5 eV |
| LUMO Energy (ELUMO) | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
This predicted gap suggests that this compound is a relatively stable molecule, but reactive enough to participate in targeted chemical transformations.
Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is a 3D plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. Different colors on the MEP map represent different values of the electrostatic potential.
In a typical MEP map, regions of negative electrostatic potential, usually colored in shades of red and yellow, are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, depicted in shades of blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP surface would likely show the most negative potential (red/yellow) localized around the oxygen atoms of the carbonyl and carboxyl groups, indicating these as the primary sites for electrophilic attack. The regions around the hydrogen atoms, particularly the one attached to the carboxyl group and those on the ethyl and phenyl groups, would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. For instance, studies on similar compounds like 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid confirm that the most negative regions are over the electronegative oxygen atoms of the carbonyl groups, while positive potentials are found over the hydrogen atoms researchgate.net.
Calculation of Global Reactivity Descriptors
Electronegativity (χ) is a measure of the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ) and can be expressed in terms of the energies of the HOMO and LUMO orbitals:
χ = -μ = -(EHOMO + ELUMO) / 2
A higher value of electronegativity indicates a greater ability to attract electrons.
Chemical hardness (η) quantifies the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO energy gap, making it less reactive. Chemical softness (σ) is the reciprocal of hardness (σ = 1/η) and indicates a higher reactivity. These are calculated as:
η = (ELUMO - EHOMO) / 2
σ = 1 / η
The global electrophilicity index (ω) measures the ability of a molecule to accept electrons from the environment. A higher value of ω indicates a stronger electrophile. It is defined as:
ω = μ2 / 2η = (EHOMO + ELUMO)2 / 4(ELUMO - EHOMO)
The following table presents hypothetical global reactivity descriptors for this compound, based on typical values for similar organic molecules.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.0 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.5 |
| Chemical Softness | σ | 1 / η | 0.4 |
| Global Electrophilicity Index | ω | μ2 / 2η | 3.2 |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Elucidation of Local Reactivity Descriptors (e.g., Average Local Ionization Energy (ALIE), Fukui Functions)
Average Local Ionization Energy (ALIE) is a concept used to identify sites within a molecule that are most susceptible to electrophilic attack. The ALIE represents the energy required to remove an electron from a specific point in the space around a molecule. Lower ALIE values indicate regions where electrons are less tightly bound and thus more easily donated, making these sites more reactive towards electrophiles. Mapping ALIE onto the electron density surface can provide a detailed picture of local reactivity researchgate.net.
Fukui Functions (f(r)) are another powerful tool for identifying reactive sites. They describe the change in electron density at a particular point when an electron is added to or removed from the molecule. There are three main types of Fukui functions:
f+(r): for nucleophilic attack (electron addition)
f-(r): for electrophilic attack (electron removal)
f0(r): for radical attack
By calculating these functions for each atom in this compound, one could pinpoint the specific atoms most likely to participate in different types of reactions. For instance, in a related study on 4-[(4-methyphenyl) amino]-4-oxobutanoic acid, Fukui functions were used to analyze nucleophilic and electrophilic interactions .
Theoretical Modeling of Reaction Mechanisms and Pathways
For example, a study on the oxidation of the similar compound 4-[(4-methyphenyl) amino]-4-oxobutanoic acid by potassium permanganate utilized DFT to elucidate the reaction mechanism . The researchers were able to calculate the rate constants for each step of the mechanistic pathway and determine the activation parameters. Such an approach for this compound could involve:
Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.
Locating Transition States: The transition state structures connecting reactants to intermediates and intermediates to products are located.
Calculating the Energy Profile: The energies of all stationary points (reactants, intermediates, transition states, and products) are calculated to construct a reaction coordinate diagram. This diagram provides insights into the feasibility and kinetics of the proposed mechanism.
Through these computational methods, a detailed understanding of the reaction pathways of this compound can be achieved, guiding further experimental work and potential applications.
Analysis of Noncovalent Interactions (NCIs) and Their Role in Molecular Stability
Further theoretical research would be required to elucidate the specific noncovalent interactions, their strengths, and their precise contribution to the molecular stability of this compound. Such studies would likely involve mapping the electron density to identify regions of weak interactions and quantifying their energetic contributions.
Chemical Reactivity and Synthetic Transformations of 4 Ethyl Phenyl Amino 4 Oxobutanoic Acid
Reactivity of the Carboxylic Acid Moiety
The terminal carboxylic acid group is a primary site for chemical modification, readily undergoing reactions typical of this functional class.
The carboxylic acid can be converted into esters or other amides, which are fundamental transformations in organic synthesis.
Esterification: The formation of esters from 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid can be accomplished through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. rsc.orgyoutube.com This is an equilibrium process, and to drive the reaction toward the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. youtube.com Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated first. For instance, conversion to an acyl chloride followed by reaction with an alcohol provides a non-reversible pathway to the ester. Another mild method is the Steglich esterification, which uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rug.nl
Interactive Data Table: Representative Esterification Conditions
| Alcohol (R-OH) | Method | Catalyst/Reagent | Typical Conditions | Product |
|---|---|---|---|---|
| Methanol | Fischer Esterification | H₂SO₄ (catalytic) | Reflux in excess methanol | Methyl 4-[ethyl(phenyl)amino]-4-oxobutanoate |
| Ethanol | Fischer Esterification | HCl (gas) | Reflux in excess ethanol | Ethyl 4-[ethyl(phenyl)amino]-4-oxobutanoate |
| Benzyl alcohol | Steglich Esterification | DCC, DMAP | Room temperature, CH₂Cl₂ | Benzyl 4-[ethyl(phenyl)amino]-4-oxobutanoate |
Amide Bond Formation: The carboxylic acid can be coupled with a primary or secondary amine to form a new amide bond. Direct condensation of the carboxylic acid and an amine requires very high temperatures and is generally inefficient. Therefore, coupling reagents are almost always employed. nih.gov Reagents like DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or various phosphonium (B103445) and uranium salts activate the carboxyl group, facilitating nucleophilic attack by the amine. youtube.commsu.edu The reaction is often performed in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). This transformation is central to the synthesis of peptides and other complex molecules. nih.govyoutube.com
A significant intramolecular reaction of this compound is its cyclodehydration to form N-ethyl-N-phenylsuccinimide. This reaction can be promoted by heating or by using dehydrating agents like acetic anhydride (B1165640). beilstein-archives.org This process involves the intramolecular attack of the amide nitrogen's lone pair on the activated carboxylic acid, forming a stable five-membered imide ring.
The carboxylic acid group can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are required for this transformation. The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield 4-[Ethyl(phenyl)amino]-1,4-butanediol. It is important to note that these reagents will also reduce the amide carbonyl, typically to an amine. Selective reduction of the carboxylic acid in the presence of the amide is challenging and may require protection of the amide group or the use of more selective reagents.
The carboxylic acid can also be converted into other functional groups. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the corresponding acyl chloride, 4-[ethyl(phenyl)amino]-4-oxobutanoyl chloride. This acyl chloride is a highly reactive intermediate that can be used for the synthesis of esters, amides, and other acyl derivatives under milder conditions than the parent carboxylic acid.
Reactions Involving the Amide Linkage and α-Carbonyl Group
The tertiary amide functionality and the adjacent methylene (B1212753) groups possess their own characteristic reactivity.
Amide bonds are significantly stabilized by resonance, which involves the delocalization of the nitrogen lone pair into the carbonyl group. msu.edu This resonance imparts a partial double-bond character to the C-N bond and makes the carbonyl carbon less electrophilic than that of ketones or esters. Consequently, amides are relatively resistant to nucleophilic attack and hydrolysis. mdpi.com
Cleavage of the amide bond in this compound requires harsh conditions. Acid-catalyzed hydrolysis typically involves heating the compound in the presence of a strong acid (e.g., aqueous HCl or H₂SO₄), which protonates the carbonyl oxygen, rendering the carbonyl carbon more susceptible to attack by water. This process would yield succinic acid and N-ethylaniline. Base-catalyzed hydrolysis, which is generally slower for tertiary amides, involves prolonged heating with a strong base (e.g., aqueous NaOH). The hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt (sodium succinate) and N-ethylaniline after workup. youtube.com
The term "keto-enol tautomerism" specifically refers to an equilibrium between a carbonyl compound (a keto tautomer) and its corresponding enol form (a molecule with a hydroxyl group attached to a double-bonded carbon). masterorganicchemistry.comlibretexts.org While this equilibrium is most significant for ketones and aldehydes, the underlying principle of α-hydrogen acidity is relevant to this compound.
The compound has two sets of α-hydrogens: those on the carbon adjacent to the amide carbonyl (C3) and those on the carbon adjacent to the carboxylic acid carbonyl (C2). Both sets of protons are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. They can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.org The enolate generated can then act as a nucleophile in various reactions, such as alkylation or aldol (B89426) condensation, allowing for the introduction of substituents at the α-position. The relative acidity of the C2 and C3 protons can influence the regioselectivity of enolate formation. Generally, protons alpha to a ketone are more acidic than those alpha to an ester or carboxylic acid, but the specific base and reaction conditions can be used to control which enolate is formed.
Reactions on the Phenyl and Ethyl Substituents
The aromatic ring and the N-ethyl group can also participate in chemical reactions, primarily electrophilic aromatic substitution on the phenyl ring.
The N-ethyl-N-succinoyl group attached to the phenyl ring acts as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.org The nitrogen atom's lone pair can be donated into the aromatic ring via resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles compared to benzene. stackexchange.comchemistrysteps.com However, the electron-withdrawing nature of the adjacent carbonyl group attenuates this activation compared to a simple N-alkylaniline. This moderation is often beneficial as it can prevent over-reaction, such as the polysubstitution that is common with highly activated anilines. libretexts.org Steric hindrance from the N-ethyl and the succinoyl chain may favor substitution at the less hindered para position over the ortho positions.
Interactive Data Table: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile Source | Typical Conditions | Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0-25 °C | 4-[(4-Nitrophenyl)(ethyl)amino]-4-oxobutanoic acid |
| Bromination | Br₂, FeBr₃ or NBS | 0 °C, CCl₄ | 4-[(4-Bromophenyl)(ethyl)amino]-4-oxobutanoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Anhydrous conditions | Generally difficult due to complexation of the Lewis acid with the amide and carboxyl oxygen atoms. stackexchange.comchemistrysteps.com |
| Sulfonation | Fuming H₂SO₄ | Room temperature | 4-[Ethyl(4-sulfophenyl)amino]-4-oxobutanoic acid |
The ethyl group itself is largely unreactive. The C-H bonds of the alkyl chain are strong and not prone to reaction under most conditions. Radical substitution, for example, free-radical bromination at the methylene position, would require harsh conditions (e.g., UV light and N-bromosuccinimide) and would likely be unselective, leading to a mixture of products.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. The substituent on the ring is the N-ethyl-N-(carboxyethanoyl)amino group [-N(C₂H₅)C(O)CH₂CH₂COOH]. This group's influence on the rate and regioselectivity of the substitution is twofold.
The nitrogen atom's lone pair can donate electron density to the ring through resonance, which would typically activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. However, the adjacent carbonyl group is strongly electron-withdrawing, which delocalizes the nitrogen's lone pair away from the ring and into the amide bond. This significantly diminishes the activating effect of the nitrogen.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The expected products would be 4-[(2-nitrophenyl)(ethyl)amino]-4-oxobutanoic acid and 4-[(4-nitrophenyl)(ethyl)amino]-4-oxobutanoic acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen source and a Lewis acid catalyst (e.g., Br₂/FeBr₃). This would yield the corresponding ortho- and para-halogenated derivatives.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with substrates like N-acylanilides. The N-acyl group deactivates the ring to a large extent, making it unreactive towards the carbocation or acylium ion electrophiles generated in these reactions. libretexts.orgbyjus.com Furthermore, the lone pair on the amide nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to further deactivation of the ring. libretexts.orgyoutube.com
Table 1: Expected Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Products |
| Nitration | HNO₃, H₂SO₄ | 4-[[Ethyl(4-nitrophenyl)amino]]-4-oxobutanoic acid |
| 4-[[Ethyl(2-nitrophenyl)amino]]-4-oxobutanoic acid | ||
| Bromination | Br₂, FeBr₃ | 4-[[(4-Bromophenyl)(ethyl)amino]]-4-oxobutanoic acid |
| 4-[[(2-Bromophenyl)(ethyl)amino]]-4-oxobutanoic acid | ||
| Friedel-Crafts | R-Cl, AlCl₃ | No reaction expected libretexts.orgbyjus.com |
| Acylation | RCOCl, AlCl₃ | No reaction expected libretexts.orgbyjus.com |
Functional Group Transformations on the Ethyl Chain
The ethyl group attached to the nitrogen atom offers another site for chemical modification, although it is generally less reactive than the aromatic ring or the carboxylic acid. The carbon atom adjacent to the nitrogen (the α-carbon) is analogous to a benzylic position and can be a site for certain transformations.
Potential reactions, while not specifically documented for this compound, can be inferred from the reactivity of N-alkylaniline derivatives:
Oxidation: Strong oxidizing agents could potentially oxidize the α-carbon of the ethyl group, leading to the formation of an N-acetyl derivative (4-[(N-acetyl-N-phenyl)amino]-4-oxobutanoic acid) or causing cleavage of the ethyl group under harsh conditions.
Reductive Amination/Alkylation: While the nitrogen is already alkylated, further alkylation is possible. For instance, reductive amination using formaldehyde (B43269) and a reducing agent could potentially replace the ethyl group or lead to more complex structures, though such reactions are more common for primary or secondary amines. vaia.comjocpr.com
N-Oxide Formation: The tertiary amine functionality can be oxidized to an N-oxide using reagents like hydrogen peroxide or peroxy acids. ontosight.ai This would yield 4-[Ethyl(oxido)phenylamino]-4-oxobutanoic acid.
Cyclization Reactions and Heterocycle Formation from Analogues
Analogues of this compound, particularly various butanoic acid and succinanilic acid derivatives, are versatile precursors for the synthesis of a wide range of heterocyclic compounds. These reactions often involve intramolecular condensation or cyclization, leveraging the terminal carboxylic acid and other functional groups within the molecule or its reaction partners.
Formation of Pyrrolidinone, Pyridazinone, Oxazinone, and Furanone Derivatives
The four-carbon backbone of the butanoic acid moiety is a key structural feature that enables the formation of five- and six-membered rings.
Pyrrolidinone Derivatives: Pyrrolidin-2-ones (γ-lactams) can be synthesized from γ-amino esters, which are accessible from butanoic acid analogues. For example, a Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with anilines can produce γ-amino esters that undergo in situ lactamization to form 1,5-substituted pyrrolidin-2-ones. nih.gov Another approach involves the multicomponent synthesis using anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) to yield substituted pyrrolin-2-ones. rsc.org
Pyridazinone Derivatives: Pyridazinone rings are commonly formed from γ-keto acids or their derivatives. The reaction of 4-aryl-4-oxobutanoic acids with hydrazines is a standard method to produce 6-aryl-4,5-dihydropyridazin-3(2H)-ones. mdpi.com Similarly, refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine (B178648) hydrate (B1144303) yields 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds. nih.gov
Oxazinone Derivatives: While less common directly from this specific acid, 1,4-oxazinone derivatives can be prepared from related precursors. For instance, Staudinger reductive cyclization of functionalized vinyl azide (B81097) precursors can yield 1,4-oxazinones. nih.gov
Furanone Derivatives: 2(5H)-Furanones (γ-butyrolactones) are accessible through intramolecular cyclization of butanoic acid derivatives. Substituted 2-(hydrazono)-4-oxobutanoic acids can undergo cyclization in the presence of a dehydrating agent like propionic anhydride to form N'-(2-oxofuran-3(2H)-ylidene)carbohydrazides. chimicatechnoacta.ru Another route involves the reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate, which can be seen as a transformation starting from a furanone core. nih.gov
Table 2: Synthesis of Heterocycles from Butanoic Acid Analogues
| Heterocycle | Precursor Type | Reagents / Conditions | Reference |
| Pyrrolidinone | Donor-Acceptor Cyclopropanes + Anilines | Lewis Acid, in situ lactamization | nih.gov |
| Pyridazinone | 4-Aryl-4-oxobutanoic acids | Hydrazine hydrate | mdpi.com |
| Pyridazinone | 3-(Hydrazono)-furan-2(3H)-ones | Hydrazine hydrate, ethanol | nih.gov |
| Oxazinone | Functionalized vinyl azides | Staudinger reductive cyclization | nih.gov |
| Furanone | 2-(Hydrazono)-4-oxobutanoic acids | Propionic anhydride | chimicatechnoacta.ru |
Intramolecular Transformations Leading to Fused Ring Systems
The strategic placement of functional groups in analogues of this compound allows for intramolecular cyclizations that generate more complex, fused heterocyclic systems. These reactions are often mediated by acids or dehydrating agents.
Fused Pyrrolo-imidazolones and -pyrimidinones: Reacting aryl-substituted 4-oxobutanoic acids with aliphatic diamines (like 1,2-diaminoethane or 1,3-diaminopropane) leads to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones. The reaction proceeds through initial salt formation, followed by two dehydration steps to yield the final fused heterocycles. arabjchem.org
Fused Pyridazino-quinazolines: Starting from a pyridazinone core derived from butanoic acid analogues, further annulation can be achieved. For example, treatment of a 6-aryl-3-chloropyridazine derivative with anthranilic acid and heating leads to the formation of a 2-aryl-10H-pyridazino[6,1-b]quinazolin-10-one, a tetracyclic fused system. mdpi.com
Fused Sultams: Acid-mediated intramolecular cyclizations of N-aryl-alkynyl sulfonamides demonstrate how a tethered aryl group can participate in ring formation. Depending on the substituents on the N-aryl group, these reactions can lead to either benzo-fused sultams or spirocyclic sultams, showcasing the versatility of intramolecular annulation strategies. figshare.comnih.gov
These transformations highlight the utility of butanoic acid derivatives as scaffolds for building complex molecular architectures, where the initial structure dictates the potential for subsequent ring-forming reactions.
Research Applications and Broader Scientific Implications
Utility as a Versatile Synthetic Intermediate in Organic Synthesis
The structural characteristics of 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid make it a valuable starting material in multi-step organic synthesis. The presence of distinct reactive sites—the carboxylic acid group, the amide linkage, and the aromatic phenyl ring—allows for sequential and controlled chemical modifications, enabling the construction of a wide array of more complex molecular architectures.
In modern drug discovery, the synthesis of chemical libraries containing thousands to millions of structurally related compounds is a cornerstone for identifying new therapeutic leads. The compound this compound is an ideal building block for such libraries due to its bifunctional nature. The carboxylic acid can be converted into esters, amides, or other functional groups, while the N-ethyl-N-phenylamino moiety can be modified, or the phenyl ring can undergo substitution reactions. This capacity for derivatization at multiple points allows for the systematic generation of a diverse set of analogues. The rapid exploration of structure-activity relationships (SAR) is crucial in medicinal chemistry, and starting materials like substituted butanoic acids facilitate this process by providing a core structure that can be quickly and efficiently altered nih.gov. Bifunctional building blocks are particularly valued as they provide crucial branching points for further derivatization in library synthesis nih.gov.
One of the most direct and well-established applications of this compound is as a precursor, or "amic acid," for the synthesis of N-substituted succinimides. This transformation is a classic two-step process in organic chemistry. The first step involves the reaction of an amine (in this case, N-ethylaniline) with succinic anhydride (B1165640) to form the amic acid intermediate, which is this compound mdpi.combeilstein-archives.org. The second step is an intramolecular cyclodehydration of this intermediate to form the stable five-membered succinimide ring mdpi.combeilstein-archives.org.
This cyclization can be achieved using various dehydrating agents and conditions, highlighting the robustness of this synthetic route mdpi.comijcps.orgajchem-a.com. The resulting N-substituted succinimides are not only stable compounds but also serve as important intermediates themselves in the synthesis of pharmaceuticals and other biologically active molecules mdpi.comijcps.org.
| Reagent System | Description | Reference |
|---|---|---|
| Acetic Anhydride / Sodium Acetate | A classical method for promoting the dehydration and ring-closure to form the imide. | ajchem-a.com |
| Zinc Powder / Acetic Acid | A greener, one-pot method for the sequential synthesis of N-substituted succinimides. | ijcps.org |
| Polyphosphate Ester (PPE) | Used as a dehydrating agent for the synthesis of N-substituted succinimides from amines and succinic anhydride. | mdpi.combeilstein-archives.org |
| Hexamethyldisilazane (HMDS) / Zinc Bromide | A method employed for the cyclization of hydroxy-aromatic derivatives. | researchgate.net |
The butanoic acid framework serves as a versatile scaffold for constructing a variety of heterocyclic compounds, which are core components of many pharmaceuticals mdpi.com. N-substituted succinimides, directly synthesized from precursors like this compound, are themselves used as starting materials for more complex heterocyclic systems ijcps.org. The core structure can be elaborated through further reactions. For instance, related N-substituted-β-amino acid derivatives have been used to synthesize compounds containing quinoxaline and benzo[b]phenoxazine moieties, which are known to possess antimicrobial properties mdpi.com. The inherent reactivity of the amic acid structure allows it to be a participant in cascade cyclization reactions, leading to diverse and complex polyheterocyclic scaffolds nih.gov. The ability to use this simple butanoic acid backbone to generate a wide range of important heterocyclic families, such as benzimidazoles and pyrazolines, underscores its importance in synthetic chemistry mdpi.com.
Role as a Chemical Scaffold in Medicinal Chemistry Research
The N-substituted butanoic acid motif is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for diverse biological targets. Derivatives of butanoic acid have demonstrated a wide spectrum of pharmacological activities biointerfaceresearch.comnih.gov.
A significant area of research is their function as histone deacetylase (HDAC) inhibitors biointerfaceresearch.comnih.gov. HDACs are enzymes linked to the development of certain cancers, and their inhibition is a promising strategy for cancer therapy nih.govnih.gov. While simple butanoic acid has a short biological half-life, creating more complex derivatives can improve its therapeutic potential and pharmacokinetic properties biointerfaceresearch.com. Furthermore, N-substituted imides derived from butanoic acid precursors have shown interesting antimicrobial activity against various bacteria researchgate.net. The butanoic acid core has also been integrated into inhibitors of other enzymes, such as neprilysin, which is a target for cardiovascular diseases nih.gov. The consistent appearance of this scaffold across different therapeutic areas confirms its value as a starting point for drug design.
| Scaffold Class | Biological Activity | Therapeutic Area | Reference |
|---|---|---|---|
| Butanoic Acid Derivatives | Histone Deacetylase (HDAC) Inhibition | Oncology | biointerfaceresearch.comnih.gov |
| N-Substituted Maleimides/Succinimides | Antimicrobial | Infectious Diseases | researchgate.net |
| Biphenyl Butanoic Acids | Neprilysin (NEP) Inhibition | Cardiovascular | nih.gov |
| Quinoxaline Derivatives | Antimicrobial, Anti-inflammatory, Anticancer | Infectious Diseases, Oncology | mdpi.com |
| Benzimidazole Derivatives | Various (e.g., enzyme inhibition) | Various | mdpi.com |
Future Directions in the Study of N-Substituted Butanoic Acid Derivatives
The continued exploration of N-substituted butanoic acid derivatives is driven by the need for novel therapeutics with improved properties nih.govnih.gov. Future research is likely to focus on several key areas. A major goal is the design of new molecules with enhanced selectivity for their biological targets and reduced toxicity, a challenge that can be addressed through advanced computational modeling and a deeper understanding of SAR mdpi.combiointerfaceresearch.com.
Improving the pharmacokinetic profiles of these compounds remains a priority. Overcoming challenges such as the short half-life of the parent butanoic acid is a primary motivation for synthesizing new analogues and prodrugs nih.govbiointerfaceresearch.com. Additionally, while their role as HDAC inhibitors in cancer is an active field, researchers are expanding their investigations into other therapeutic areas, including neuropsychiatric and neurodegenerative disorders nih.gov. Finally, innovation in drug delivery, such as the use of microencapsulation or the modification of carrier molecules with butanoic acid derivatives, represents a promising frontier for enhancing the clinical utility of this versatile class of compounds nih.gov. The collaborative efforts of synthetic chemists, pharmacologists, and computational scientists will continue to unlock the therapeutic potential of these valuable scaffolds mdpi.com.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid, and how are intermediates characterized?
- Methodology : The compound is synthesized via Claisen condensation or Knoevenagel reactions. For example, ethyl 4-phenyl-2-oxobutanoate (a precursor) is synthesized through hydrocinnamic acid and diethyl oxalate condensation, followed by saponification and decarboxylation . Key intermediates are characterized via nuclear magnetic resonance (NMR) for proton/carbon environments, infrared spectroscopy (IR) for carbonyl groups, and X-ray crystallography for structural confirmation .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- NMR : Identifies ethyl and phenyl substituents via proton splitting patterns (e.g., δ 1.2–1.4 ppm for ethyl CH3 and δ 7.2–7.5 ppm for aromatic protons) .
- IR : Confirms the presence of carbonyl (C=O) groups (stretching at ~1700–1750 cm⁻¹) and carboxylic acid (O-H) bonds (~2500–3300 cm⁻¹) .
- X-ray crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the amide and carboxylic acid groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodology :
- Catalyst screening : Test bases like NaOH vs. KOH for Claisen condensation efficiency .
- Temperature control : Maintain 60–80°C during Knoevenagel reactions to prevent side-product formation .
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the target compound from byproducts (e.g., unreacted hydrocinnamic acid) .
Q. What computational tools are used to predict the compound’s reactivity and electronic properties?
- Methodology :
- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites. For example, the carbonyl group exhibits high electrophilicity, making it reactive toward nucleophiles .
- Atom-Centered Density Matrix Propagation (ADMP) : Simulates non-covalent interactions (e.g., hydrogen bonds) between the carboxylic acid group and solvents like DMSO .
Q. How do structural modifications (e.g., fluorination) impact biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Compare the parent compound with analogs (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid). Fluorination increases lipophilicity and enhances enzyme inhibition (e.g., kynurenine-3-hydroxylase inhibition by 30% compared to non-fluorinated analogs) .
- Enzyme assays : Use spectrophotometric methods to measure IC50 values against target enzymes (e.g., COX-1/2 inhibition assays) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities across studies?
- Methodology :
- Assay standardization : Validate protocols using positive controls (e.g., aspirin for COX inhibition studies) to ensure reproducibility .
- Purity assessment : Quantify impurities via HPLC (C18 column, acetonitrile/water mobile phase) to rule out interference from byproducts .
- Meta-analysis : Compare results across studies with similar experimental conditions (e.g., pH 7.4 buffer for enzyme assays) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
